![molecular formula C14H19NO3 B7458525 2-[Methyl(2-phenylpropanoyl)amino]butanoic acid](/img/structure/B7458525.png)
2-[Methyl(2-phenylpropanoyl)amino]butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Methyl(2-phenylpropanoyl)amino]butanoic acid, also known as MPAA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. MPAA is a derivative of valine and has been shown to have unique biochemical and physiological effects.
Applications De Recherche Scientifique
2-[Methyl(2-phenylpropanoyl)amino]butanoic acid has been shown to have potential applications in various fields of research. It has been studied for its effects on protein synthesis, cellular metabolism, and insulin secretion. This compound has also been used as a tool to study the role of valine in the regulation of energy metabolism. Furthermore, this compound has been used in the study of amino acid transporters and their role in cellular uptake of amino acids.
Mécanisme D'action
2-[Methyl(2-phenylpropanoyl)amino]butanoic acid has been shown to activate the mammalian target of rapamycin (mTOR) pathway, which is involved in the regulation of protein synthesis and cellular metabolism. This compound also activates the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism. These pathways are important for cellular growth and metabolism, making this compound a potential tool for studying these processes.
Biochemical and Physiological Effects:
This compound has been shown to increase protein synthesis and cellular metabolism in various cell types. It has also been shown to increase insulin secretion in pancreatic beta cells. This compound has been shown to have a unique effect on valine metabolism, increasing the uptake and utilization of valine in cells. These effects make this compound a potential tool for studying the regulation of cellular metabolism and protein synthesis.
Avantages Et Limitations Des Expériences En Laboratoire
2-[Methyl(2-phenylpropanoyl)amino]butanoic acid has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized on a large scale, making it readily available for research purposes. It has unique biochemical and physiological effects that make it a potential tool for studying cellular metabolism and protein synthesis. However, there are also limitations to using this compound in lab experiments. It is a synthetic compound and may not accurately reflect the effects of natural compounds. Additionally, the mechanism of action of this compound is not fully understood, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 2-[Methyl(2-phenylpropanoyl)amino]butanoic acid. One area of interest is the role of this compound in the regulation of energy metabolism and its potential use as a treatment for metabolic disorders. Another area of interest is the use of this compound as a tool for studying the regulation of protein synthesis and cellular metabolism. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential limitations in lab experiments.
Conclusion:
This compound is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. It can be easily synthesized on a large scale and has unique biochemical and physiological effects. This compound has potential applications in various fields of research, including the study of cellular metabolism and protein synthesis. Further research is needed to fully understand the mechanism of action of this compound and its potential limitations in lab experiments.
Méthodes De Synthèse
2-[Methyl(2-phenylpropanoyl)amino]butanoic acid can be synthesized through a multistep process starting with the reaction of 2-phenylpropanoyl chloride with methylamine to form N-methyl(2-phenylpropanoyl)amine. This intermediate is then reacted with tert-butyl bromoacetate to form the final product, this compound. The synthesis method has been optimized and can be performed on a large scale, making it a viable option for research purposes.
Propriétés
IUPAC Name |
2-[methyl(2-phenylpropanoyl)amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-4-12(14(17)18)15(3)13(16)10(2)11-8-6-5-7-9-11/h5-10,12H,4H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NARRVCBNCJMXSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N(C)C(=O)C(C)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

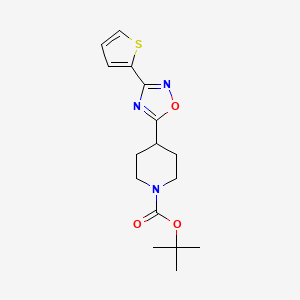
![2-spiro[1H-2-benzofuran-3,4'-piperidine]-1'-ylethanol](/img/structure/B7458448.png)
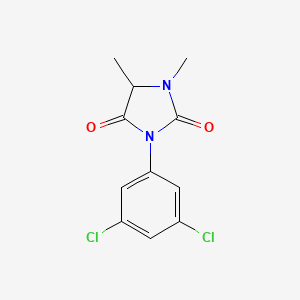
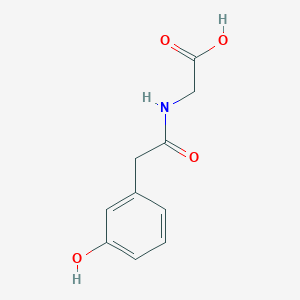
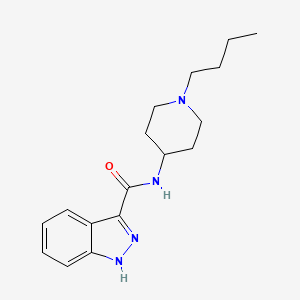
![2-methylpropyl 2-amino-1-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B7458476.png)

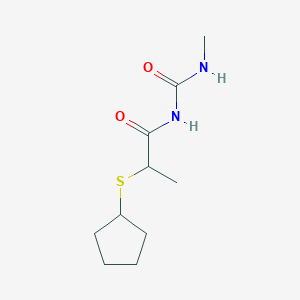
![3-[(3-Imidazol-1-ylpropylamino)methyl]benzamide](/img/structure/B7458498.png)
![tert-butyl 2-amino-1-(3-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B7458501.png)
![4-[(3-Imidazol-1-ylpropylamino)methyl]benzonitrile](/img/structure/B7458509.png)
![1-[2-(N-methylanilino)acetyl]imidazolidin-2-one](/img/structure/B7458518.png)
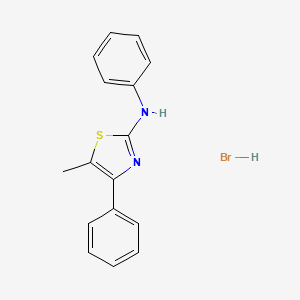
![3-methylbutyl 2-amino-1-(2-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B7458547.png)